2-Azabicyclo[3.1.1]heptan-4-one
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Overview
Description
2-Azabicyclo[311]heptan-4-one is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-one can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . These reactions typically require specific conditions such as the presence of a catalyst, appropriate solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed to reduce this compound.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Azabicyclo[3.1.1]heptan-4-one can be compared with other similar compounds such as 3-Azabicyclo[3.1.1]heptane and bicyclo[3.1.1]heptane derivatives . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 3-Azabicyclo[3.1.1]heptane is used as a saturated isostere for pyridine, while bicyclo[3.1.1]heptane derivatives are explored for their potential as high-energy density compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-7-5-1-4(6)2-5/h4-5,7H,1-3H2 |
InChI Key |
VMCJKMKKOQWWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2=O |
Origin of Product |
United States |
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